Canosimibe LDL-C Lowering Efficacy: Clinical Dose-Response Data from Phase II/III Trials
In clinical trials for primary hypercholesterolemia, canosimibe demonstrated dose-dependent LDL-C reduction up to 19.4% as monotherapy, positioning its efficacy within the range observed for other NPC1L1 inhibitors such as ezetimibe [1]. The compound was evaluated across Phase II (NCT00440154, 4-week treatment) and Phase III (NCT00718965, NCT00741715, NCT00766688) studies, with the Phase III program ultimately terminated due to failure to meet predefined efficacy endpoints [2]. This termination represents a critical differentiator for procurement decisions, as canosimibe offers a well-characterized but discontinued clinical candidate suitable for comparative pharmacology studies or as a reference compound in NPC1L1 target validation experiments.
| Evidence Dimension | LDL-C reduction from baseline |
|---|---|
| Target Compound Data | Up to 19.4% LDL-C reduction (monotherapy) |
| Comparator Or Baseline | Ezetimibe: Up to 19.4% LDL-C reduction as monotherapy; KT6-971: similar range |
| Quantified Difference | Comparable maximum monotherapy efficacy within NPC1L1 inhibitor class |
| Conditions | Patients with primary hypercholesterolemia; dose-dependent effect across Phase II/III trials |
Why This Matters
Researchers requiring a clinically characterized NPC1L1 inhibitor with documented human dose-response data for target validation or comparative mechanistic studies should consider canosimibe as a discontinued but well-documented reference compound.
- [1] Rader, D. J., & Kastelein, J. J. (2025). Table 1: Gene-Drug Target Modulation Evidence. Genes, 16(1), 84. PMC11764661. View Source
- [2] MedPath. (2025). Canosimibe Clinical Trial Summary (NCT00440154, NCT00718965, NCT00741715, NCT00766688). View Source
